3-Fluoro-4-methylcinnamic acid
Overview
Description
3-Fluoro-4-methylcinnamic acid: is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the Heck reaction , where 3-fluoro-4-methylbenzaldehyde is reacted with acrylic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C and using a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound often involves large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-methylcinnamic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Fluoro-4-methylbenzoic acid.
Reduction: 3-Fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Fluoro-4-methylcinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways by inhibiting key enzymes and cytokines .
Comparison with Similar Compounds
- 3-Fluorocinnamic acid
- 4-Methylcinnamic acid
- 3-Chloro-4-methylcinnamic acid
Comparison: 3-Fluoro-4-methylcinnamic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its electronic properties and reactivity .
Properties
IUPAC Name |
(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZABKDWMCAVGE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420758 | |
Record name | 3-Fluoro-4-methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-72-8 | |
Record name | 3-Fluoro-4-methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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